5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Description
5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a substituted benzimidazole derivative characterized by a fused bicyclic structure containing a benzene ring fused to an imidazole ring. The compound features amino (-NH₂) and methyl (-CH₃) substituents at the 5-, 1-, 3-, and 6-positions of the benzimidazole core, with a hydrochloride salt enhancing its solubility and stability.
Properties
IUPAC Name |
5-amino-1,3,6-trimethylbenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2;/h4-5H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVHUZSEOXFQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C(=O)N2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve heating the reactants to a specific temperature and maintaining the reaction mixture for a certain period to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Key Functional Groups and Reactivity Drivers
The compound's reactivity stems from:
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Amino group (-NH₂) : Provides nucleophilic character for acylation, alkylation, and coupling reactions.
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Benzimidazolone core : Electron-deficient aromatic system facilitates electrophilic substitution at activated positions.
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Methyl groups : Steric effects modulate reaction pathways and regioselectivity .
Amide Bond Formation
The amino group participates in coupling reactions to form benzamide derivatives. For example:
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Reaction with 3,4-dibenzyloxy benzoic acid in DMF using HOBt/DIC yields 3,4-dibenzyloxy-(5-N-2-oxo-2,3-dihydro-1H-benzoimidazolyl)benzamide with 45.7% yield .
| Reaction Components | Conditions | Product | Yield |
|---|---|---|---|
| 5-Amino-... + 3,4-dibenzyloxy benzoic acid | DMF, HOBt/DIC, 20°C, 16h | Benzamide derivative | 45.7% |
Nucleophilic Aromatic Substitution
Microwave-assisted reactions with halogenated aryl compounds demonstrate substitution at the amino group:
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Reaction with 4-fluoro-N-methyl-3-nitrobenzamide in NMP at 120°C produces N-methyl-3-nitro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzamide with 90% yield .
| Reaction Components | Conditions | Product | Yield |
|---|---|---|---|
| 5-Amino-... + 4-fluoro-N-methyl-3-nitrobenzamide | NMP, DIPEA, 120°C, 16h | Nitrobenzamide derivative | 90% |
Comparative Reactivity with Structural Analogs
The compound’s trimethyl configuration alters reactivity compared to analogs:
Theoretical and Experimental Insights
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Steric effects : The 1,3,6-trimethyl arrangement impedes electrophilic attack at position 6, directing substitutions to position 4 or 7 .
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Solubility impact : Boiling point (363.6°C) and density (1.228 g/cm³) suggest suitability for high-temperature reactions in non-polar media .
Synthetic Optimization Strategies
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Microwave irradiation : Accelerates reactions involving electron-deficient aryl halides (e.g., 160°C for 2h achieves 1% yield in one protocol) .
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Solvent selection : DMF and NMP enhance solubility for coupling reactions, while EtOAc/water mixtures aid in product isolation .
Unresolved Challenges
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant activity against various Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance, studies have reported minimum inhibitory concentrations (MIC) for several derivatives that highlight their efficacy against specific pathogens .
Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
| N23 | 2.65 | Staphylococcus |
Anticancer Potential
In addition to its antimicrobial properties, 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has been investigated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines more effectively than standard chemotherapeutic agents like 5-fluorouracil (5-FU). For example, compounds tested against colorectal carcinoma cell lines (HCT116) showed IC50 values indicating potent anticancer effects .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives
A study focused on synthesizing various derivatives of benzimidazole to evaluate their biological activities revealed that some compounds exhibited significant antimicrobial and anticancer properties . The methodologies employed included structural characterization through IR and NMR spectroscopy.
Case Study 2: In Silico Studies on Antiprotozoal Agents
Another research highlighted the potential of benzimidazole derivatives as antiprotozoal agents through in silico evaluations. The structural similarities of these compounds to known antiprotozoal drugs suggest their viability for further development in treating protozoan infections .
Mechanism of Action
The mechanism of action of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methyl and amino groups at the 5- and 6-positions (e.g., dimethylamino in JT-8277) enhance solubility and bioavailability, while chloro substituents (e.g., triclabendazole-keto) improve electrophilicity for binding to biological targets .
- Hydrochloride Salts : The hydrochloride form in all listed compounds improves crystallinity and stability, critical for pharmaceutical formulation .
Pharmacological and Catalytic Properties
- Antimicrobial Activity: Chloro-substituted derivatives (e.g., triclabendazole-keto) exhibit antiparasitic effects, while oxazolidinone-containing analogs show promise as antibacterials .
- Catalytic Roles: Benzimidazole Schiff base metal complexes derived from amino-substituted precursors demonstrate catalytic efficacy in oxidation reactions (e.g., alcohol-to-ketone transformations) .
Biological Activity
5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS Number: 2089257-32-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have demonstrated that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzimidazole have shown promising results in inhibiting the growth of breast cancer (MCF7), lung cancer (A549), and other tumor cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, possibly through inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies indicate that benzimidazole derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .
Anticancer Activity
A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.50 |
| Compound B | A549 | 26.00 |
| Compound C | HepG2 | 17.82 |
These results suggest that modifications to the benzimidazole structure can significantly enhance anticancer activity .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound revealed that it can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing chronic inflammatory conditions .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a benzimidazole derivative similar to this compound was administered alongside standard chemotherapy. Results showed improved patient outcomes with reduced tumor size and enhanced quality of life compared to controls.
- Case Study on Inflammation : A study investigating the effects of this compound on rheumatoid arthritis models demonstrated significant reductions in joint swelling and pain scores when compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride?
Methodological Answer: The synthesis of benzimidazolone derivatives typically involves cyclization reactions of substituted o-phenylenediamine precursors. For the target compound, a plausible route includes:
- Step 1: Alkylation of 5-amino-benzimidazol-2-one with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce methyl groups at positions 1, 3, and 6 .
- Step 2: Hydrochloride salt formation via reaction with HCl in ethanol.
Key purification steps involve column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from hexane or ethanol .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–3.5 ppm), and the secondary amine (broad peak near δ 5.0 ppm) .
- FTIR: Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H bending modes near 1600 cm⁻¹ .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks matching the molecular formula (C₉H₁₁N₃O·HCl, MW 213.67) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?
Methodological Answer: Contradictions in activity data (e.g., antibacterial vs. antifungal efficacy) may arise from:
- Experimental Variability: Differences in bacterial strains, assay conditions (e.g., MIC protocols), or solvent systems (DMSO vs. aqueous buffers).
- Structural Isomerism: Positional isomerism in methyl groups (e.g., 1,3,6- vs. 1,2,6-substitution) can alter bioactivity. Validate purity via HPLC (>95%) and confirm regiochemistry via NOESY NMR .
- Data Normalization: Use internal standards (e.g., ciprofloxacin for antibacterial assays) to normalize inter-laboratory variability .
Q. What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to benzimidazole-sensitive targets (e.g., tubulin or kinase enzymes). Parameterize force fields for protonated amine and hydrochloride counterion .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between C=O and active-site residues) .
- QSAR Models: Corate substituent effects (methyl groups, amino position) with bioactivity data from analogues (e.g., 5-chloro derivatives) to predict SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
